

Chirality and Stereochemistry of 3-Amino-1,2-propanediol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-3-Amino-1,2-propanediol

Cat. No.: B152324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries.^{[1][2]} Its structure, containing both amino and diol functionalities, makes it a valuable precursor for the synthesis of a wide range of complex molecules.^[3] Notably, it is a critical intermediate in the production of non-ionic X-ray contrast agents like iohexol and iopamidol.^{[2][3][4]} The presence of a stereocenter at the C2 position means that 3-amino-1,2-propanediol exists as a pair of enantiomers, (R)- and (S)-3-amino-1,2-propanediol. The specific stereochemistry of these enantiomers is crucial in the synthesis of enantiomerically pure pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.^[5] This guide provides an in-depth overview of the chirality and stereochemistry of 3-amino-1,2-propanediol, including its synthesis, separation, and physicochemical properties.

Molecular Structure and Stereoisomers

3-Amino-1,2-propanediol possesses a single chiral center at the carbon atom bonded to the hydroxyl group and the aminomethyl group. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

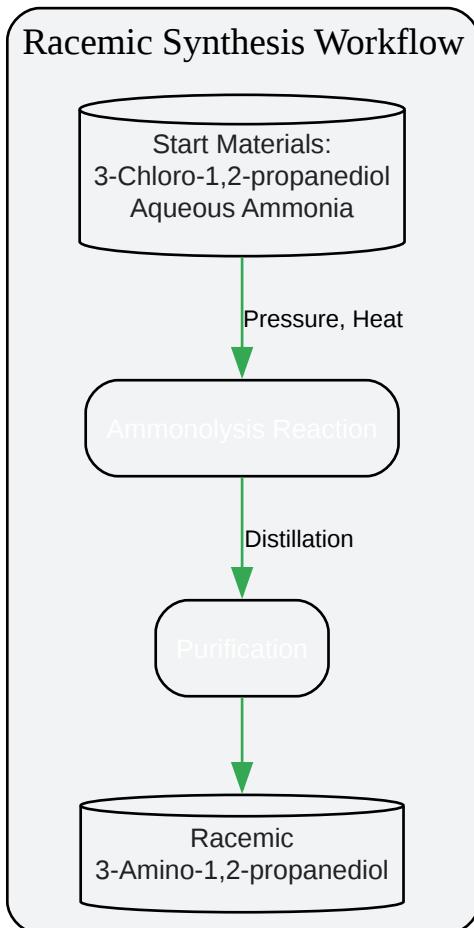
Fig. 1: Enantiomers of 3-Amino-1,2-propanediol

Physicochemical and Spectroscopic Properties

The enantiomers of 3-amino-1,2-propanediol have identical physical properties such as melting point, boiling point, and density. They differ in their interaction with plane-polarized light, exhibiting equal but opposite specific rotations. The racemic mixture has a specific rotation of zero.

Table 1: Physicochemical Properties of 3-Amino-1,2-propanediol and its Stereoisomers

Property	(\pm)-3-Amino-1,2-propanediol (Racemic)	(S)-3-Amino-1,2-propanediol	(R)-3-Amino-1,2-propanediol
CAS Number	616-30-8[6]	61278-21-5[7]	68070-51-9
Molecular Formula	C ₃ H ₉ NO ₂ [6]	C ₃ H ₉ NO ₂ [7]	C ₃ H ₉ NO ₂
Molecular Weight	91.11 g/mol [6]	91.11 g/mol [7]	91.11 g/mol
Appearance	Colorless to pale yellow viscous liquid[4]	White to off-white crystalline solid[8]	Data not available
Melting Point	55-57 °C[4]	54-60 °C[9]	Data not available
Boiling Point	264-265 °C[4][10]	117-119 °C at 0.4 mmHg[7]	Data not available
Density	1.175 g/mL at 25 °C[4][10]	1.175 g/mL at 25 °C[7]	Data not available
Refractive Index (n _{20/D})	1.492[10]	1.483[7]	Data not available
Specific Rotation [α] _{20/D}	0°	-28 ± 1° (c = 4 in 5 M HCl)[7]	+28 ± 1° (c = 4 in 5 M HCl) (inferred)


Table 2: Spectroscopic Data for 3-Amino-1,2-propanediol

Spectroscopy	Data
¹ H NMR	Spectrum available[9]
¹³ C NMR	Spectrum available[9]
IR (Infrared)	Spectrum available[10]
Mass Spectrometry	Spectrum available[6]

Synthesis of 3-Amino-1,2-propanediol

Synthesis of Racemic 3-Amino-1,2-propanediol

The most common industrial method for synthesizing racemic 3-amino-1,2-propanediol is the ammonolysis of 3-chloro-1,2-propanediol.[1][2] This reaction is typically carried out in an aqueous solution of ammonia under pressure.

[Click to download full resolution via product page](#)**Fig. 2: Racemic Synthesis Workflow**

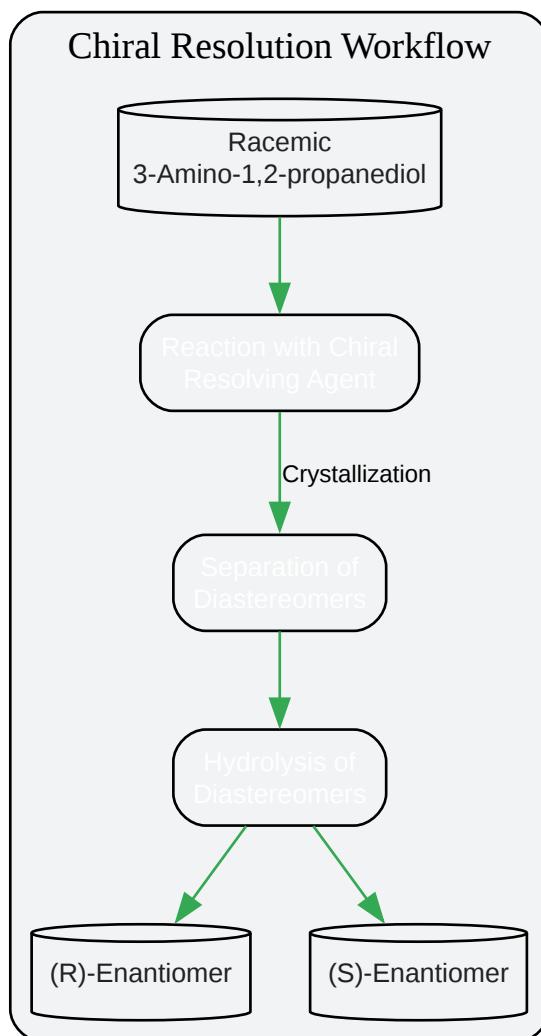
A detailed experimental protocol for this synthesis is outlined below.

Experimental Protocol: Ammonolysis of 3-Chloro-1,2-propanediol[1][7][11]

- Reaction Setup: A pressure reactor is charged with 3-chloro-1,2-propanediol and an excess of aqueous ammonia (e.g., a 15:1 molar ratio of ammonia to 3-chloro-1,2-propanediol).[7]
- Reaction Conditions: The reactor is sealed and heated to a temperature between 50-80 °C for 4-10 hours.[7][11] The pressure in the reactor will increase due to the vapor pressure of ammonia.
- Work-up: After the reaction is complete, the reactor is cooled to room temperature. Excess ammonia is carefully vented and can be recovered.
- Purification: The reaction mixture is subjected to distillation under reduced pressure to remove water and unreacted starting materials. The product, 3-amino-1,2-propanediol, is then collected as a viscous liquid.[7] Purity can be assessed by gas chromatography.[11]

Enantioselective Synthesis of 3-Amino-1,2-propanediol

The synthesis of enantiomerically pure 3-amino-1,2-propanediol is highly desirable for pharmaceutical applications. One reported method for the asymmetric synthesis of (R)-(+)-3-amino-1,2-propanediol involves the asymmetric dihydroxylation of allylamine using a chiral catalyst.[7]


Experimental Protocol: Asymmetric Dihydroxylation of Allylamine[7]

- Catalyst Preparation: A chiral polymer-metal complex, such as wool-osmium tetroxide (wool-OsO₄), is prepared.[7]
- Reaction: Allylamine is subjected to asymmetric dihydroxylation in the presence of the chiral wool-OsO₄ complex.

- Reaction Parameters: The chemical and optical yields of the product are influenced by the OsO_4 content in the complex, reaction time, and the molar ratio of allylamine to OsO_4 .^[7]
- Product Isolation: Following the reaction, the (R)-(+)-3-amino-1,2-propanediol is isolated and purified. The catalyst can potentially be reused.^[7]

Chiral Resolution of Racemic 3-Amino-1,2-propanediol

An alternative to enantioselective synthesis is the resolution of the racemic mixture. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

[Click to download full resolution via product page](#)**Fig. 3:** Chiral Resolution Workflow

Applications in Drug Development

The enantiomers of 3-amino-1,2-propanediol are crucial starting materials in the synthesis of several pharmaceuticals. The stereochemistry of the APD precursor directly dictates the stereochemistry of the final active pharmaceutical ingredient (API). For instance, (S)-3-amino-1,2-propanediol is a key intermediate in the synthesis of certain beta-blockers.^[5] The primary application of 3-amino-1,2-propanediol is in the synthesis of non-ionic X-ray contrast media, such as iopromide and ioversol, which are essential tools in medical imaging.^[3]

Conclusion

The chirality of 3-amino-1,2-propanediol is a critical aspect that profoundly influences its application in the pharmaceutical industry. Understanding the stereochemistry and having access to reliable methods for the synthesis and separation of its enantiomers are paramount for the development of safe and effective drugs. This guide has provided a comprehensive technical overview of the key aspects of 3-amino-1,2-propanediol's stereochemistry, offering valuable information for researchers and professionals in drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-(Diethylamino)-1,2-propanediol(621-56-7) 1H NMR spectrum [chemicalbook.com]
- 3. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 6. 3-Amino-1,2-propanediol [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. borregaard.com [borregaard.com]
- 9. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [m.chemicalbook.com]
- 11. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chirality and Stereochemistry of 3-Amino-1,2-propanediol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152324#chirality-and-stereochemistry-of-3-amino-1-2-propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com